molecular formula C19H16N2O3S2 B3978714 3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B3978714
M. Wt: 384.5 g/mol
InChI Key: VKRYXOHNMVYCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that consists of pyrrolidine, benzothiazole, and phenyl moieties. This compound has shown promising results in various scientific studies due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the inhibition of various enzymes and pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It also inhibits the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
The compound 3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body. The compound has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The compound 3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is also needed to investigate the compound's anticancer properties and its potential use in cancer treatment. Additionally, more studies are needed to determine the optimal dosage and administration of the compound for various applications.

Scientific Research Applications

The compound 3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has shown potential in various scientific research applications. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-2-24-13-9-7-12(8-10-13)21-17(22)11-16(18(21)23)26-19-20-14-5-3-4-6-15(14)25-19/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRYXOHNMVYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
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3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
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3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
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3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 5
3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
Reactant of Route 6
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3-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

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